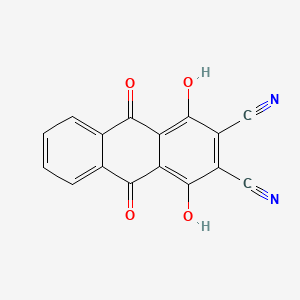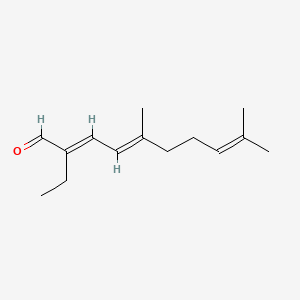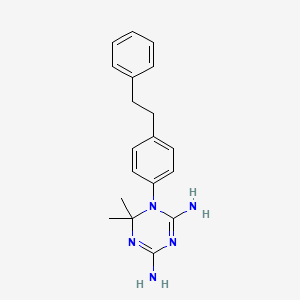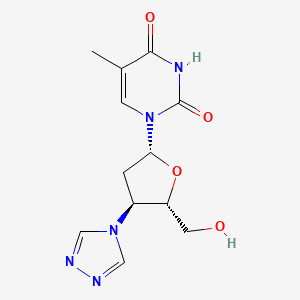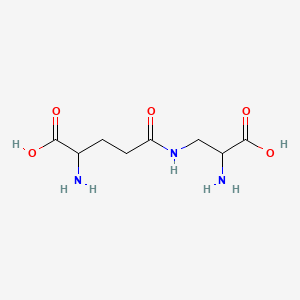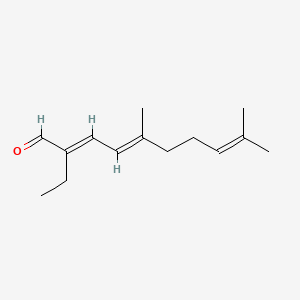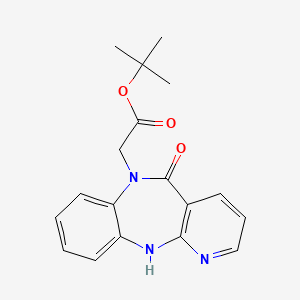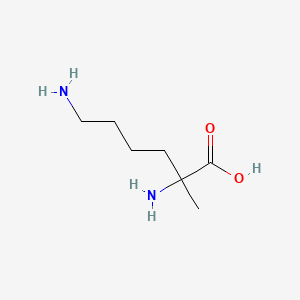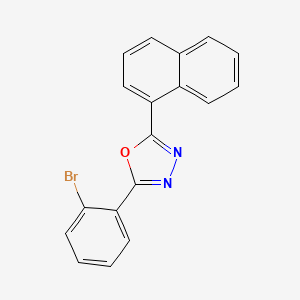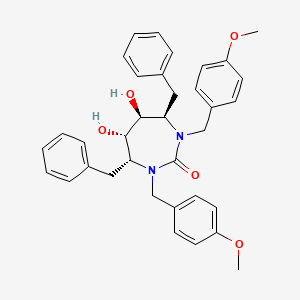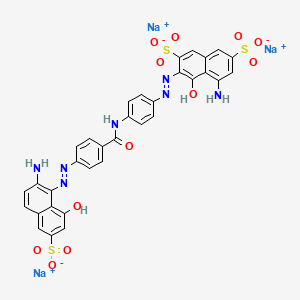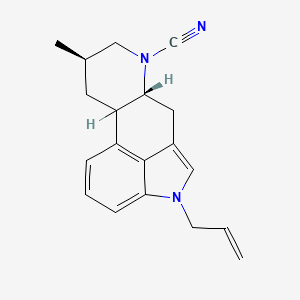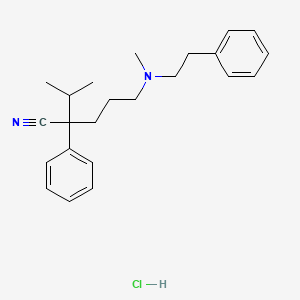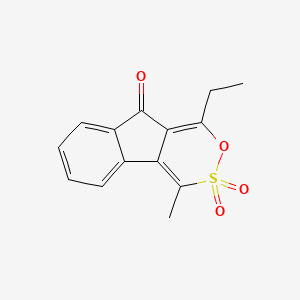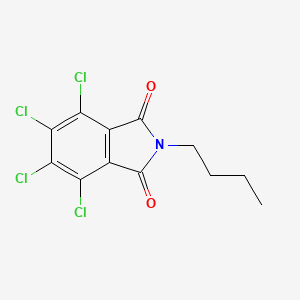
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione typically involves the chlorination of a precursor isoindole compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated isoindole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole diones with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-butyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: can be compared with other chlorinated isoindole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties
Properties
CAS No. |
63586-14-1 |
|---|---|
Molecular Formula |
C12H9Cl4NO2 |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
2-butyl-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C12H9Cl4NO2/c1-2-3-4-17-11(18)5-6(12(17)19)8(14)10(16)9(15)7(5)13/h2-4H2,1H3 |
InChI Key |
FEUPZKQRLZAQLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


